5-Chloro-2-(piperidin-1-yl)pyridine
Overview
Description
“5-Chloro-2-(piperidin-1-yl)pyridine” is a chemical compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, the reaction can lead to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .Scientific Research Applications
Neurotransmitter Receptor Agonists
5-Chloro-2-(piperidin-1-yl)pyridine derivatives have been researched for their potential as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives demonstrate enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration, indicating their potential as antidepressants (Vacher et al., 1999).
Synthesis and Chemical Properties
Studies have also focused on the synthesis of derivatives and assessment of their chemical properties. For instance, the kinetics of nucleophilic displacement of chlorine from 2-chloro-5-heteroaryl( or aryl)pyrimidines by piperidine were studied to understand the electronic effects of the 5-substituent (Allen et al., 1980).
Antimicrobial Activity
Certain derivatives of this compound have shown antimicrobial activity. A study on new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring demonstrated strong antimicrobial activity (Krolenko et al., 2016).
Corrosion Inhibition
Research has explored the use of piperidine derivatives as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives (Kaya et al., 2016).
Pharmacological Research
The compound has been part of pharmacological research, particularly in the context of receptor agonists. For example, the effects of certain receptor agonists including this compound derivatives on responsiveness to stimulation after chronic constriction injury were studied (Deseure et al., 2002).
Synthetic Methods
The synthesis of this compound has been a subject of interest, with research documenting methods for synthesizing such compounds (Li, 2012).
Future Directions
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-Chloro-2-(piperidin-1-yl)pyridine”, is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .
Properties
IUPAC Name |
5-chloro-2-piperidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOHZTMOLCAMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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